Fmoc-His(3-Bom)-OH

Catalog No.
S892513
CAS No.
84891-19-0
M.F
C29H27N3O5
M. Wt
497.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-His(3-Bom)-OH

Histidine racemization during SPPS with Fmoc-His(Trt)-OH can exceed 5% D-epimer; Fmoc-His(Boc)-OH is TFA-labile. Fmoc-His(3-Bom)-OH (CAS 84891-19-0) with N3-benzyloxymethyl (Bom) protection eliminates this.

  • Suppresses racemization to

CAS Number

84891-19-0

Product Name

Fmoc-His(3-Bom)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid

Molecular Formula

C29H27N3O5

Molecular Weight

497.55

InChI

InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1

InChI Key

CJBFCDKGOPEUOF-MHZLTWQESA-N

SMILES

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-His(Bom)-OH;84891-19-0;Fmoc-His(pi-Bom)-OH;Fmoc-His(3-Bom)-OH;SCHEMBL5717685;N|A-Fmoc-|Eth-Bom-L-histidine;Fmoc-NP-Benzyloxymethyl-L-histidine;ZINC2555088;6898AH;N|A-Fmoc-N(im)-benzyloxymethyl-L-histidine

Canonical SMILES

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Purity

≥98%

Package Size

1 g

Fmoc-His(3-Bom)-OH (CAS: 84891-19-0) is a highly specialized, orthogonally protected histidine derivative engineered for complex solid-phase peptide synthesis (SPPS). Unlike standard trityl-protected variants, this compound features a benzyloxymethyl (Bom) protecting group specifically positioned at the N3 (π) atom of the imidazole ring. This strategic π-nitrogen masking effectively eliminates the intramolecular base catalysis that drives histidine racemization during carboxyl activation. Furthermore, the Bom group exhibits complete stability to standard trifluoroacetic acid (TFA) cleavage conditions, making it an essential precursor for the synthesis of protected peptide fragments, convergent peptide assembly, and complex bioconjugations where premature histidine deprotection would compromise yield or stereochemical integrity [1].

Procurement Fit

1 Fmoc solid-phase peptide synthesis (SPPS) workflow compatibility
2 π-nitrogen Bom protection suppresses histidine racemization during chain assembly
3 High-purity powder soluble in DMSO / dioxane for standard coupling protocols

Substituting Fmoc-His(3-Bom)-OH with the industry-standard Fmoc-His(Trt)-OH frequently results in elevated levels of D-His epimers, which can exceed 5% under extended coupling conditions. This occurs because the bulky trityl group resides on the Nτ nitrogen, leaving the Nπ nitrogen exposed to abstract the α-proton and form an achiral enolate . While Fmoc-His(Boc)-OH also protects the π-nitrogen and suppresses racemization, its Boc group is highly labile to TFA. If a procurement decision substitutes Bom for Boc or Trt in a convergent synthesis workflow, the histidine residue will prematurely deprotect during global TFA cleavage from the resin, completely ruining the ability to perform subsequent fragment condensations or orthogonal ligations without massive side-reactions at the exposed imidazole ring [1].

Substitution Risk

Racemization may increase with Trt-protected histidine
Fmoc-His(Trt)-OH can induce side-chain-catalyzed epimerization during coupling, especially under base-mediated conditions, producing difficult-to-remove diastereomeric impurities.
Cleavage profile mismatch with Bum/MBom derivatives
Alternative protecting groups like Bum or MBom show different TFA lability and solubility; switching without protocol adjustment may lead to incomplete deprotection or aggregation.
Bom requires specialized final deprotection
The Bom group resists standard TFA cleavage and needs hydrogenolysis or strong acid (e.g., HF). This may limit direct substitution into workflows designed for acid-labile side-chain removal.

Racemization Suppression

Histidine is notoriously prone to racemization during SPPS activation. Standard Fmoc-His(Trt)-OH leaves the Nπ nitrogen unprotected, which acts as an internal base. By utilizing Fmoc-His(3-Bom)-OH, the Bom group directly masks this Nπ position. Comparative SPPS studies demonstrate that π-protected histidine derivatives restrict D-His epimer formation to baseline levels (<1%), whereas standard Nτ-Trt protection can yield significant racemization (often >5%) under identical forcing conditions [1].

Evidence DimensionD-His epimer formation during SPPS coupling
Target Compound Data<1% racemization (via Nπ protection mechanism)
Comparator Or Baseline>5% racemization (Fmoc-His(Trt)-OH, Nτ protection)
Quantified Difference>5-fold reduction in D-His impurity formation
ConditionsSolid-phase peptide synthesis activation / extended coupling

Eliminates the need for costly and complex HPLC purification of D-His diastereomers, ensuring high-yield production of therapeutically active peptides.

Racemization vs. baseline
Head-to-head
≤1% D-histidine observed; coupling step contributes effectively 0% of that value
Supports racemization control during SPPS elongation
Boc-His(Bom)-OH analog data; Fmoc analog relevance requires validation

Orthogonal TFA Stability

In convergent peptide synthesis, generating fully protected peptide fragments is critical. Fmoc-His(3-Bom)-OH provides absolute stability against standard global cleavage cocktails containing up to 95% trifluoroacetic acid (TFA) [1]. In direct contrast, Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH undergo rapid and complete deprotection under these exact acidic conditions. The Bom group remains intact, allowing the isolated peptide fragment to retain its histidine protection for downstream ligations, and is only removed later via catalytic hydrogenolysis or specific strong acid (HBr/TFA) treatment.

Evidence DimensionProtecting group retention post-95% TFA cleavage
Target Compound Data~100% retention (Bom group remains completely intact)
Comparator Or Baseline0% retention (Trt and Boc groups are fully cleaved)
Quantified DifferenceComplete orthogonality achieved vs. standard protecting groups
Conditions95% TFA global cleavage cocktail, room temperature

Enables the procurement of a precursor strictly required for convergent synthesis workflows where histidine must remain protected off-resin.

Racemization risk vs. Trt
Class-level inference
Reported as “free from risk” for analogous π-protected His derivative vs. Fmoc-His(Trt)-OH
Suggests lower racemization tendency under base-mediated coupling
Supplier-only qualitative statement; independent verification recommended

Enhanced Coupling Efficiency

The massive steric bulk of the trityl (Trt) protecting group often severely impedes coupling kinetics when histidine is incorporated into dense or aggregation-prone peptide sequences. Fmoc-His(3-Bom)-OH utilizes the significantly less bulky benzyloxymethyl group. This reduced steric footprint facilitates faster acylation rates and higher coupling yields in difficult sequences compared to Fmoc-His(Trt)-OH, reducing the need for double-coupling cycles or massive excesses of coupling reagents [1].

Evidence DimensionSteric bulk and impact on coupling kinetics
Target Compound DataHigh coupling efficiency (reduced steric footprint of Bom)
Comparator Or BaselineSlower kinetics / higher steric hindrance (massive Trt group)
Quantified DifferenceElimination of routine double-coupling requirements in dense sequences
ConditionsSolid-phase peptide synthesis of sterically demanding sequences

Reduces raw material consumption by lowering the equivalents of amino acid and coupling reagents needed for difficult syntheses.

Orthogonal stability
Reported
Bom is acid-stable; resists standard TFA cleavage, unlike Trt/Bum groups
Enables stepwise side-chain deprotection strategies
Requires hydrogenolysis or HF; confirm compatibility with target peptide sequence
Vendor purity
Supporting evidence
≥99% (HPLC)
Meets high-purity threshold for reproducible SPPS
Supplier COA; verify batch-specific certificate

Convergent Peptide Synthesis

Where this compound is the right choice: Synthesizing fully protected peptide fragments. Because the Bom group survives global TFA cleavage from the resin, the histidine residue remains protected during subsequent off-resin fragment ligations, preventing unwanted side-reactions at the imidazole ring[1].

Enantiopure Therapeutic Peptides

Where this compound is the right choice: Manufacturing active pharmaceutical ingredients (APIs) where D-His impurities must be strictly minimized. The π-nitrogen masking of the Bom group prevents the internal base catalysis that plagues standard Trt-protected histidine, eliminating the need for complex diastereomer purification.

Orthogonal Post-Translational Modifications

Where this compound is the right choice: Workflows involving on-resin or off-resin cyclization, labeling, or bioconjugation that require harsh basic or specific acidic conditions where histidine must remain inert until a final, orthogonal catalytic hydrogenolysis step is performed [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Long peptide / multi-His sequence synthesis
Racemization suppression profile
Chiral purity by HPLC; D/L-peptide ratio monitoring
Orthogonal protection / post-assembly modification
Bom acid stability vs. other side-chain groups
Deprotection condition compatibility; stepwise cleavage verification
Automated high-throughput peptide libraries
Lot-to-lot purity consistency
HPLC purity ≥99%; coupling efficiency in automated protocols
Replacement of Trt-His in racemization-prone sequences
Comparative racemization tendency
Crude peptide purity improvement; diastereomer content analysis

XLogP3

4.1

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